![molecular formula C10H11F3O B2511271 [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol CAS No. 1909337-11-6](/img/structure/B2511271.png)
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C10H11F3O and a molecular weight of 204.19 g/mol This compound features a trifluoropropyl group attached to a phenyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 1,1,1-trifluoropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for such transformations.
Major Products Formed:
- Oxidation: 4-(1,1,1-Trifluoropropan-2-yl)benzaldehyde or 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid.
- Reduction: 4-(1,1,1-Trifluoropropan-2-yl)benzene.
- Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a crucial moiety in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol and its derivatives largely depends on the specific application and target. In medicinal chemistry, the trifluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its lipophilicity and electronic properties. This can lead to enhanced binding affinity and selectivity .
相似化合物的比较
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl properties but different functional groups.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with a trifluoropropyl group but different reactivity due to the presence of a hydrazine moiety.
Uniqueness: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol stands out due to its combination of a trifluoropropyl group and a phenylmethanol structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
[4-(1,1,1-trifluoropropan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTPDDQSEXJDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
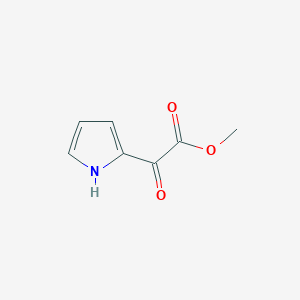


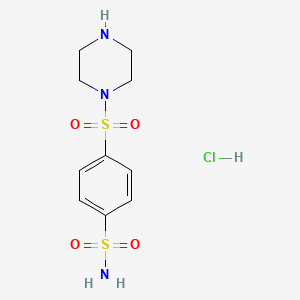
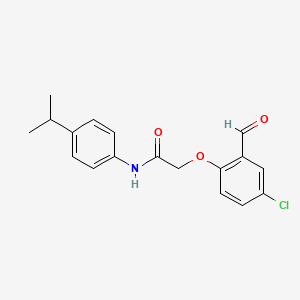
![3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)
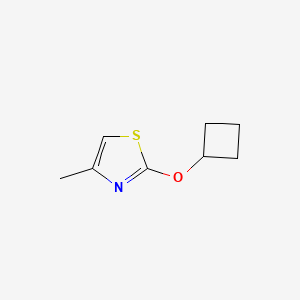

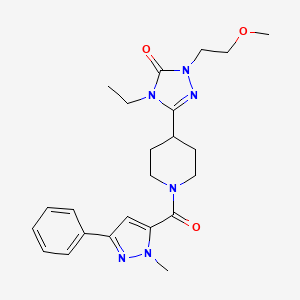
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)


